molecular formula C22H18ClN3O2S B11336251 N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11336251
M. Wt: 423.9 g/mol
InChI Key: YNXATOMEBHSUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorinated phenyl group, a cyano-substituted pyridine ring, and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate with 3-chloro-4-methylaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features make it a candidate for developing new drugs, particularly those targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers investigate its efficacy and safety in treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H18ClN3O2S/c1-14-3-7-17(11-19(14)23)25-21(27)13-29-22-16(12-24)6-10-20(26-22)15-4-8-18(28-2)9-5-15/h3-11H,13H2,1-2H3,(H,25,27)

InChI Key

YNXATOMEBHSUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.